molecular formula C15H22N4O8 B12972555 2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate

2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate

Cat. No.: B12972555
M. Wt: 386.36 g/mol
InChI Key: LTFLXRDSDFUQKO-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is a complex organic compound with the molecular formula C16H26N2O8. This compound is known for its unique structure, which includes multiple functional groups such as oxo, trioxo, and triaza moieties. It is primarily used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl with 2,2-dimethyl-4-oxo-3,8,11-trioxa-5-azatetradecan-14-oate under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. Cold-chain transportation and storage under -20°C are essential to maintain the compound’s stability .

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, altering their activity. This interaction is facilitated by the presence of reactive functional groups that can undergo nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dioxopyrrolidin-1-yl 2,2-dimethyl-4,7,10-trioxo-3-oxa-5,8,11-triazatridecan-13-oate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various applications. Its ability to form stable covalent bonds with proteins and enzymes makes it particularly valuable in biochemical research .

Properties

Molecular Formula

C15H22N4O8

Molecular Weight

386.36 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate

InChI

InChI=1S/C15H22N4O8/c1-15(2,3)26-14(25)18-7-10(21)16-6-9(20)17-8-13(24)27-19-11(22)4-5-12(19)23/h4-8H2,1-3H3,(H,16,21)(H,17,20)(H,18,25)

InChI Key

LTFLXRDSDFUQKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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